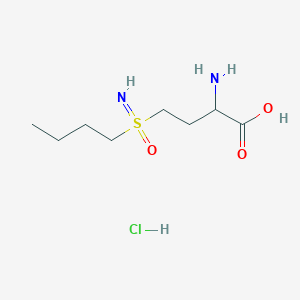

DL-Buthionine-(S,R)-sulfoximine (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is a chemical compound known for its role as an inhibitor of gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione biosynthesis. This compound is widely used in scientific research to study the effects of glutathione depletion in various biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) can be synthesized through a multi-step process involving the reaction of buthionine with sulfoximine. The synthesis typically involves the following steps:

Formation of Buthionine: Buthionine is synthesized from the reaction of homoserine lactone with ammonia.

Sulfoximine Formation: The sulfoximine group is introduced by reacting buthionine with sulfoxide in the presence of a suitable oxidizing agent.

Hydrochloride Addition: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of DL-Buthionine-(S,R)-sulfoximine.

Industrial Production Methods

Industrial production of DL-Buthionine-(S,R)-sulfoximine (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) primarily undergoes substitution reactions due to the presence of the sulfoximine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield sulfides .

Applications De Recherche Scientifique

Cancer Research

BSO is primarily recognized for its ability to deplete intracellular GSH levels, which is significant in cancer therapy. GSH is known to protect cells from oxidative stress and is often elevated in cancer cells, contributing to drug resistance.

- Combination Therapy : A study evaluated the efficacy of combining BSO with azathioprine for treating hepatocellular carcinoma. The results indicated that this combination could enhance localized treatment effectiveness by overcoming GSH-mediated resistance mechanisms .

- Reversal of Drug Resistance : In vivo studies demonstrated that BSO could reverse multidrug resistance in tumor models. Specifically, when combined with doxorubicin, BSO treatment led to a 50% overall response rate in human fibrosarcoma xenografts, suggesting that GSH depletion can enhance the cytotoxic effects of chemotherapy .

Neuroprotection and Neurodegenerative Diseases

Research has shown that BSO can induce oxidative stress conditions that mimic certain neurodegenerative diseases. This property makes it a valuable tool for studying the underlying mechanisms of neuronal damage.

- Oxidative Stress Studies : In heart-derived H9c2 cells, BSO-induced GSH depletion was linked to increased reactive oxygen species (ROS) production and subsequent cell death. This study highlighted the role of GSH in protecting against oxidative damage and suggested potential therapeutic strategies for neuroprotection .

Mechanistic Studies on Cellular Viability

BSO's ability to deplete GSH has been utilized to investigate cellular mechanisms related to oxidative stress and apoptosis.

- Caspase Activation : Research indicated that BSO treatment led to caspase-3 activation and increased cell death in H9c2 cells. The study provided insights into the signaling pathways involved in oxidative stress-induced cell death and the protective role of GSH .

Beyond its applications in oncology, BSO has potential implications in other therapeutic areas due to its role in modulating oxidative stress.

- Cardiovascular Research : Studies have linked GSH depletion with cardiovascular damage, suggesting that BSO could serve as a model for understanding heart disease mechanisms related to oxidative stress.

Mécanisme D'action

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) exerts its effects by inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione biosynthesis. This inhibition leads to a decrease in intracellular glutathione levels, affecting various cellular processes such as redox balance, detoxification, and apoptosis . The compound targets the active site of the enzyme, preventing the formation of gamma-glutamylcysteine, a precursor of glutathione .

Comparaison Avec Des Composés Similaires

DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is unique in its specific inhibition of gamma-glutamylcysteine synthetase. Similar compounds include:

L-Buthionine-(S,R)-sulfoximine: A stereoisomer with similar inhibitory properties but different stereochemistry.

Buthionine sulfoximine: A general term for compounds with similar structures and functions.

Compared to these compounds, DL-Buthionine-(S,R)-sulfoximine (hydrochloride) is often preferred for its higher specificity and effectiveness in depleting glutathione levels .

Activité Biologique

DL-Buthionine-(S,R)-sulfoximine (BSO) is a potent inhibitor of glutathione (GSH) biosynthesis, primarily acting as a tool in cancer research and treatment. Its biological activity has been extensively studied, revealing its implications in modulating drug resistance, inducing oxidative stress, and affecting cellular viability across various models. This article synthesizes key findings from diverse research studies, highlighting the compound's mechanisms of action, therapeutic potential, and associated case studies.

BSO functions by inhibiting γ-glutamylcysteine synthetase, the enzyme responsible for the rate-limiting step in GSH synthesis. This inhibition leads to significant depletion of intracellular GSH levels, which is crucial for maintaining redox homeostasis and cellular defense against oxidative stress. The depletion of GSH has been linked to increased production of reactive oxygen species (ROS), ultimately causing cellular apoptosis.

Key Mechanisms:

- Inhibition of GSH Biosynthesis : BSO reduces GSH levels, enhancing sensitivity to chemotherapeutic agents by overcoming drug resistance mechanisms in tumors .

- Induction of Oxidative Stress : The reduction in GSH leads to elevated ROS levels, triggering apoptosis through pathways involving protein kinase C (PKC) activation .

- Modulation of Drug Resistance : BSO has been shown to restore the efficacy of drugs like doxorubicin in multidrug-resistant tumor models by depleting GSH .

In Vitro Studies

Studies have demonstrated varying IC50 values for BSO across different cancer cell lines:

- Melanoma : 1.9 µM

- Breast Cancer : 8.6 µM

- Ovarian Cancer : 29 µM

The IC90 for melanoma was found to be 25.5 µM, indicating that BSO can effectively induce GSH loss at clinically relevant concentrations .

In Vivo Studies

In murine models, BSO administration has shown promising results:

- Doxorubicin Efficacy : In athymic nude mice with MRP-expressing tumors, the combination of BSO and doxorubicin led to a 63% overall response rate, significantly improving outcomes compared to doxorubicin alone .

- Tumor Growth Delay : In EMT6 tumor models, BSO treatment resulted in a growth delay of 5-7 days after a single dose, demonstrating its potential as an adjunct therapy in cancer treatment .

Case Studies

- Doxorubicin Resistance Reversal :

- Oxidative Stress Induction in Cardiomyocytes :

- Survival Extension in Trypanosomiasis :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-amino-4-(butylsulfonimidoyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S.ClH/c1-2-3-5-14(10,13)6-4-7(9)8(11)12;/h7,10H,2-6,9H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWPIVFRJOQKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.